molecular formula C11H15NO B13560021 3-(3-Methylbenzyl)azetidin-3-ol

3-(3-Methylbenzyl)azetidin-3-ol

Cat. No.: B13560021
M. Wt: 177.24 g/mol
InChI Key: NFMKKAONRXFJIM-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)azetidin-3-ol is an organic compound with the molecular formula C11H15NO It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with 3-methylbenzyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, followed by the addition of 3-methylbenzyl chloride to form the desired product .

Another method involves the reduction of 3-(3-Methylbenzyl)azetidin-3-one using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-(3-Methylbenzyl)azetidin-3-one.

    Reduction: Various reduced derivatives depending on the specific reducing agent.

    Substitution: Substituted azetidines with different functional groups replacing the hydroxyl group.

Scientific Research Applications

3-(3-Methylbenzyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)azetidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a pharmacophore, contributing to the compound’s binding affinity and specificity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-ol: A simpler analog without the 3-methylbenzyl group.

    3-(4-Methylbenzyl)azetidin-3-ol: A similar compound with a methyl group at the para position of the benzyl ring.

    3-Benzylazetidin-3-ol: Lacks the methyl group on the benzyl ring.

Uniqueness

3-(3-Methylbenzyl)azetidin-3-ol is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)6-11(13)7-12-8-11/h2-5,12-13H,6-8H2,1H3

InChI Key

NFMKKAONRXFJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2(CNC2)O

Origin of Product

United States

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